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molecular formula C13H13NO2 B8407537 4-(2,4-Dimethoxyphenyl)pyridine

4-(2,4-Dimethoxyphenyl)pyridine

Cat. No. B8407537
M. Wt: 215.25 g/mol
InChI Key: ZMVFUQBONUMHBA-UHFFFAOYSA-N
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Patent
US07452886B2

Procedure details

4-(2,4-Dimethoxy-phenyl)-pyridine (6.9 g) is dissolved in a mixture of Ethanol (140 ml) and conc hydrochloric acid (3.5 ml). PtO2 (0.7 g) is added and the mixture is stirred under hydrogen atmosphere for 8 hours. The catalyst is filtered off and the solution is evaporated to dryness. MS-APCI+ (M+H)+=222
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[C:11]1[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=1>C(O)C.Cl.O=[Pt]=O>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[CH:11]1[CH2:12][CH2:13][NH:14][CH2:15][CH2:16]1

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)OC)C1=CC=NC=C1
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
3.5 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0.7 g
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred under hydrogen atmosphere for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the solution is evaporated to dryness

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
COC1=C(C=CC(=C1)OC)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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